3-Fluoro-2-nitrobenzenethiol
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
3-Fluoro-2-nitrobenzenethiol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions to form aryl fluorides and aromatic thiols.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions are often intermediates used in further organic synthesis.
Scientific Research Applications
3-Fluoro-2-nitrobenzenethiol has several scientific research applications:
Material Sciences: It is used in the synthesis of fluorinated polymers, which are known for their chemical inertness and exceptional weather resistance.
Medicinal Chemistry: The compound exhibits selective toxicity towards certain cancer cells, making it a potential candidate for anticancer drug development.
Environmental Science: Its reactivity makes it suitable for use in the synthesis of environmentally friendly dyes and pigments.
Organic Synthesis: As a reagent, it is involved in the synthesis of aryl fluorides and aromatic thiols, which are key intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-nitrobenzenethiol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, its selective toxicity towards cancer cells is attributed to its ability to interfere with cell function and signal transduction pathways. The compound’s structure allows it to bind to specific receptors or enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-Fluoro-2-nitrobenzenethiol can be compared with other similar compounds, such as:
2-Fluoro-4-nitrobenzenethiol: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
3-Fluoro-4-nitrobenzenethiol:
2-Fluoro-3-nitrobenzenethiol: Differing in the position of the nitro group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
3-fluoro-2-nitrobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2S/c7-4-2-1-3-5(11)6(4)8(9)10/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCLGEBILUEIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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